Cas no 344334-10-7 (4-(3-Methylbenzoyl)piperidine)

4-(3-Methylbenzoyl)piperidine 化学的及び物理的性質
名前と識別子
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- 4-(3-METHYLBENZOYL)-PIPERIDINE
- 4-(3-Methylbenzoyl)piperidine
- (3-methylphenyl)-4-piperidinylMethanone
- (3-methylphenyl)-piperidin-4-ylmethanone
- 4-(3-Methylbenzoyl)p
-
- MDL: MFCD28099856
計算された属性
- 精确分子量: 203.13100
じっけんとくせい
- PSA: 29.10000
- LogP: 2.50610
4-(3-Methylbenzoyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M288980-1g |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 1g |
$ 950.00 | 2022-06-04 | ||
TRC | M288980-50mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 50mg |
$ 115.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-50mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 50mg |
¥987.00 | 2024-05-17 | |
eNovation Chemicals LLC | Y1110533-1g |
(Piperidin-4-yl)(m-tolyl)methanone hydrochloride |
344334-10-7 | 95% | 1g |
$495 | 2025-02-26 | |
TRC | M288980-500mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 500mg |
$ 724.00 | 2023-04-15 | ||
TRC | M288980-100mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 100mg |
$ 150.00 | 2023-09-07 | ||
TRC | M288980-1000mg |
4-(3-Methylbenzoyl)piperidine |
344334-10-7 | 1g |
$ 1160.00 | 2023-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-100mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 100mg |
¥1288.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-500mg |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 500mg |
¥6216.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652149-1g |
Piperidin-4-yl(m-tolyl)methanone |
344334-10-7 | 98% | 1g |
¥9961.00 | 2024-05-17 |
4-(3-Methylbenzoyl)piperidine 関連文献
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
4-(3-Methylbenzoyl)piperidineに関する追加情報
4-(3-Methylbenzoyl)piperidine (CAS No. 344334-10-7)
4-(3-Methylbenzoyl)piperidine, also known by its CAS number 344334-10-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of piperidines, which are six-membered cyclic amines, and it is decorated with a 3-methylbenzoyl group at the fourth position. The structure of this compound makes it a valuable substrate for various chemical transformations and applications.
The synthesis of 4-(3-Methylbenzoyl)piperidine typically involves a combination of nucleophilic acyl substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the reaction conditions, making this compound more accessible for large-scale applications.
In terms of physical properties, 4-(3-Methylbenzoyl)piperidine exhibits a melting point of approximately 85°C and is sparingly soluble in water. Its solubility profile makes it suitable for use in organic solvents commonly employed in pharmaceutical formulations. The compound's stability under various storage conditions has been thoroughly investigated, with studies showing minimal degradation over extended periods when stored in controlled environments.
The pharmacological activity of 4-(3-Methylbenzoyl)piperidine has been a focal point of recent research. Preclinical studies have demonstrated its potential as a modulator of ion channels, particularly in the context of central nervous system disorders such as epilepsy and chronic pain. Collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of promising leads for drug development.
Beyond its pharmacological applications, 4-(3-Methylbenzoyl)piperidine has found utility in materials science. Its ability to form stable amide bonds has made it a valuable component in the synthesis of polyamides and other functional polymers. Recent breakthroughs in polymer chemistry have leveraged this compound's reactivity to create materials with enhanced mechanical properties and thermal stability.
The latest research on 4-(3-Methylbenzoyl)piperidine also highlights its role as an intermediate in the synthesis of bioactive molecules. By incorporating this compound into larger frameworks, chemists have successfully synthesized compounds with anti-inflammatory and anticancer properties. These findings underscore the versatility of 4-(3-Methylbenzoyl)piperidine as a building block in medicinal chemistry.
In conclusion, 4-(3-Methylbenzoyl)piperidine (CAS No. 344334-10-7) is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its continued exploration will undoubtedly contribute to advancements across these disciplines, solidifying its importance in both academic and industrial settings.
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